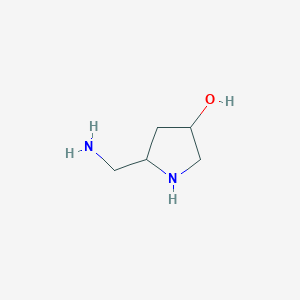

5-(Aminomethyl)pyrrolidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-2-4-1-5(8)3-7-4/h4-5,7-8H,1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKJBJVGUAQJOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Stereoselective Synthesis of 5 Aminomethyl Pyrrolidin 3 Ol

Chemoenzymatic Approaches to Enantiomerically Pure 5-(Aminomethyl)pyrrolidin-3-ol

Chemoenzymatic strategies leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to create chiral centers in key intermediates. While a direct enzymatic synthesis of this compound is not prominently documented, the synthesis of its core precursors, such as enantiopure N-protected 3-hydroxypyrrolidines, is well-established.

A powerful one-pot photoenzymatic workflow demonstrates the potential of this approach. nih.gov This method combines a regioselective photochemical oxyfunctionalization to generate a ketone intermediate (N-Boc-3-pyrrolidinone) from an unfunctionalized pyrrolidine (B122466). nih.gov This ketone is then subjected to a stereoselective biocatalytic step. Using a carbonyl reductase (CRED) or a transaminase (ATA), the ketone can be converted into the corresponding chiral alcohol or amine with high conversion rates and excellent enantiomeric excess (>99% ee). nih.gov This strategy provides a direct route to enantiopure N-Boc-3-hydroxypyrrolidines, which are versatile intermediates that can be further elaborated to introduce the C5-aminomethyl group.

Another common chemoenzymatic method involves the kinetic resolution of racemic intermediates. For instance, a racemic N-protected 5-(hydroxymethyl)pyrrolidin-3-ol (B7816313) could be subjected to enzymatic acylation using a lipase (B570770), such as Candida antarctica lipase B (CALB). This enzyme would selectively acylate one enantiomer, allowing for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting one (as the unreacted alcohol), both in high enantiopurity.

Table 1: Representative Chemoenzymatic Transformations for Pyrrolidine Precursors

| Enzyme Class | Transformation | Substrate Example | Product Example | Stereoselectivity |

|---|---|---|---|---|

| Carbonyl Reductase | Asymmetric Reduction | N-Boc-3-pyrrolidinone | (R)- or (S)-N-Boc-3-hydroxypyrrolidine | >99% ee |

| Transaminase | Asymmetric Amination | N-Boc-3-pyrrolidinone | (R)- or (S)-N-Boc-3-aminopyrrolidine | >99% ee |

Asymmetric Organocatalytic Strategies for Pyrrolidine Ring Formation

Asymmetric organocatalysis has become a cornerstone of modern organic synthesis, enabling the construction of chiral molecules without the need for metal catalysts. nih.govunibo.it The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a particularly powerful method for assembling the pyrrolidine core. nih.govresearchgate.netmdpi.com

In a typical approach, an azomethine ylide is generated in situ from the condensation of an α-amino acid ester (like a glycine (B1666218) derivative) and an aldehyde. This dipole then reacts with a suitable dipolarophile, such as an α,β-unsaturated aldehyde. The use of a chiral secondary amine catalyst, often a diarylprolinol silyl (B83357) ether, facilitates the reaction via an enamine or iminium ion activation mechanism, controlling the stereochemical outcome. nih.gov This domino reaction can construct densely functionalized pyrrolidines with multiple stereocenters in a single step with high diastereo- and enantioselectivity. nih.gov For the synthesis of a this compound precursor, a suitable α,β-unsaturated aldehyde bearing a protected hydroxyl group could be employed.

Another strategy involves an organocatalytic asymmetric cascade reaction. For example, an N-tosyl aminomethyl enone can react with a trans-α-cyano-α,β-unsaturated ketone in the presence of a cinchonidine-derived bifunctional amino-squaramide catalyst. rsc.org This cascade process can generate highly substituted pyrrolidines with excellent control over the stereochemistry. rsc.org

Table 2: Organocatalytic [3+2] Cycloaddition for Pyrrolidine Synthesis

| Catalyst Type | Reactant 1 (Dipole Precursor) | Reactant 2 (Dipolarophile) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Diarylprolinol Silyl Ether | Azomethine Ylide | α,β-Unsaturated Aldehyde | Often >20:1 | 60-96% |

Diastereoselective Synthesis via Chiral Auxiliaries and Substrate Control

Diastereoselective strategies rely on the influence of existing stereocenters, either within the substrate itself or on a detachable chiral auxiliary, to direct the formation of new stereocenters.

Chiral Auxiliaries: Evans oxazolidinones are exemplary chiral auxiliaries used in this context. sigmaaldrich.com An N-acylated oxazolidinone can undergo a stereoselective Michael addition to an appropriate acceptor, followed by functionalization and cyclization to form the pyrrolidine ring. The bulky auxiliary effectively shields one face of the molecule, directing incoming reagents to the opposite face and thus controlling the stereochemistry. Once the desired pyrrolidine ring is formed, the auxiliary can be cleaved under mild conditions and recycled.

Substrate Control: In substrate-controlled synthesis, a stereocenter present in the starting material dictates the stereochemical outcome of the cyclization. For instance, a chiral homoallylamine can be converted into a pyrrolidin-3-ol through a sequence involving epoxidation and subsequent intramolecular aminolysis. doi.org The stereochemistry of the epoxide, established relative to the existing chiral center in the homoallylamine, directly translates into the stereochemistry of the final pyrrolidin-3-ol. Similarly, a multicomponent reaction using an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can afford highly substituted pyrrolidines where the stereochemistry is directed by the chiral dihydrofuran starting material. nih.gov The use of chiral N-tert-butanesulfinylamines is another powerful strategy, where the sulfinyl group acts as a potent chiral director in additions and cycloadditions to form substituted pyrrolidines with excellent diastereoselectivity. acs.orgnih.gov

Transition-Metal-Catalyzed Cyclization Reactions for Pyrrolidine Scaffolds

Transition-metal catalysis offers a diverse and powerful toolkit for the construction of heterocyclic rings like pyrrolidine. purdue.edu Palladium-catalyzed reactions are particularly prominent in this area.

One key strategy is the Palladium-catalyzed Asymmetric Allylic Alkylation (AAA). nih.govnih.gov In this process, a nucleophile attacks a π-allyl palladium complex. For pyrrolidine synthesis, an intramolecular AAA can be employed, where a tethered nitrogen nucleophile (such as an amine or sulfonamide) attacks an allylic electrophile within the same molecule, leading to cyclization. The use of chiral phosphine (B1218219) ligands is crucial for inducing enantioselectivity.

Another approach involves the palladium(II)-catalyzed difunctionalization of alkenes. nih.gov In a reported method, an intramolecular nucleopalladation of a tethered amine onto an ortho-vinyl phenol (B47542) initiates the reaction, forming the pyrrolidine ring and generating a quinone methide intermediate. This intermediate is then trapped by a second, external nucleophile, leading to complex pyrrolidine structures with high enantio- and diastereoselectivity. nih.gov

Table 3: Examples of Transition-Metal-Catalyzed Pyrrolidine Synthesis

| Metal/Catalyst System | Reaction Type | Key Transformation | Stereocontrol |

|---|---|---|---|

| Pd(0) / Chiral Ligand | Asymmetric Allylic Alkylation (AAA) | Intramolecular cyclization of an allylic amine | Chiral ligand induces enantioselectivity |

| Pd(II) / Chiral Quinox Ligand | Alkene Difunctionalization | Intramolecular aminopalladation followed by nucleophilic trapping | High enantio- and diastereoselectivity |

Total Synthesis Strategies Utilizing this compound as a Core Building Block

The 3-hydroxy-pyrrolidine scaffold is a key structural motif in a wide range of biologically active natural products, particularly alkaloids. nih.govresearchgate.net While specific examples detailing the use of this compound itself as a building block are specialized, the utility of the core structure is widespread. Syntheses of natural products often involve the construction of this pyrrolidinol core as a key step.

For example, in the synthesis of pyrrolizidine (B1209537) and indolizidine alkaloids, densely substituted enantiopure pyrrolidines, prepared via methods like organocatalytic [3+2] cycloadditions, serve as common synthetic intermediates. nih.gov These intermediates are then elaborated through reactions such as ring-closing metathesis or Pauson-Khand reactions to build the final complex polycyclic structures. nih.gov

Similarly, the total synthesis of oxindole (B195798) alkaloids like horsfiline (B180918) has been achieved using a palladium-catalyzed asymmetric allylic alkylation to construct a spiro-pyrrolidine intermediate. nih.govnih.gov This key intermediate, containing the pyrrolidine ring, is then carried forward through several steps to complete the synthesis of the natural product. nih.gov The strategic incorporation of the this compound moiety, or a protected version thereof, into such synthetic sequences would provide a convergent and efficient route to a variety of complex and biologically significant molecules. uiowa.edunih.gov

Elucidation of Reaction Mechanisms and Reactivity Profiles of 5 Aminomethyl Pyrrolidin 3 Ol

Mechanistic Studies of Amine and Hydroxyl Group Functionalization

The presence of three distinct nucleophilic centers—the primary exocyclic amine, the secondary cyclic amine, and the secondary hydroxyl group—presents a challenge and an opportunity for selective functionalization. The relative nucleophilicity of these groups is highly dependent on the reaction conditions, particularly the pH and the nature of the electrophile.

Under neutral or slightly basic conditions, the primary amine is generally the most nucleophilic, followed by the secondary amine, and lastly, the hydroxyl group. However, under acidic conditions, the amines are protonated to form ammonium (B1175870) salts, which significantly diminishes their nucleophilicity, potentially allowing for selective reactions at the hydroxyl group.

N-Functionalization: The primary and secondary amines readily undergo acylation, alkylation, and sulfonylation reactions. The mechanism of acylation, for instance with an acyl chloride, proceeds via a nucleophilic addition-elimination pathway. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is transferred to a base, yielding the corresponding amide. The regioselectivity between the primary and secondary amine can be controlled by the steric hindrance of the electrophile and by using protecting group strategies.

O-Functionalization: The hydroxyl group can be functionalized through etherification (e.g., Williamson ether synthesis), esterification, and silylation. For esterification with a carboxylic acid, an acid catalyst is typically required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The alcohol oxygen then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. Direct derivatization of the hydroxyl group can be challenging due to the competitive nucleophilicity of the amine groups. google.com Protecting the amine functionalities, for example as carbamates, is a common strategy to achieve selective O-functionalization.

| Functionalization Reaction | Reagent Example | Functional Group Targeted | Mechanistic Pathway |

| N-Acylation | Acetyl Chloride | Primary/Secondary Amine | Nucleophilic Addition-Elimination |

| N-Alkylation | Methyl Iodide | Primary/Secondary Amine | SN2 |

| O-Esterification | Acetic Anhydride | Hydroxyl Group | Nucleophilic Acyl Substitution |

| O-Silylation | Tert-butyldimethylsilyl chloride | Hydroxyl Group | Nucleophilic Substitution at Silicon |

This table presents illustrative examples of functionalization reactions. The selectivity and specific mechanisms can be influenced by reaction conditions.

Intramolecular Cyclization and Rearrangement Pathways Involving the Pyrrolidine (B122466) Core

The spatial proximity of the functional groups in 5-(aminomethyl)pyrrolidin-3-ol allows for various intramolecular reactions. These reactions are often triggered by the introduction of a suitable electrophile that can react with two of the nucleophilic centers.

For example, reaction with phosgene (B1210022) or a phosgene equivalent could lead to the formation of a cyclic carbamate (B1207046) by involving the secondary amine and the hydroxyl group. Similarly, reaction with a dicarbonyl compound could result in the formation of a fused bicyclic system.

A plausible intramolecular cyclization pathway involves the N-acylation of the secondary amine followed by activation of the hydroxyl group (e.g., conversion to a tosylate). Subsequent intramolecular nucleophilic attack by the amide nitrogen could lead to the formation of a bicyclic lactam. The feasibility of such cyclizations is governed by the ring strain of the resulting bicyclic system and the conformational flexibility of the pyrrolidine ring.

Rearrangement reactions are less common for the saturated pyrrolidine core itself but can be induced under specific conditions, such as in the presence of strong acids or upon radical initiation.

Investigations into the Reactivity Towards Electrophiles and Nucleophiles

Reactivity with Electrophiles: As a poly-nucleophilic species, this compound readily reacts with a wide range of electrophiles. The site of attack is dictated by the principles of hard and soft acid-base (HSAB) theory and steric factors. "Hard" electrophiles, such as protons and metal cations, will preferentially coordinate to the "harder" nitrogen and oxygen atoms. "Softer" electrophiles may exhibit more complex reactivity. In palladium(II) complexes, this compound has been shown to act as a ligand, indicating its ability to coordinate with metal centers. smolecule.com The Mannich reaction is a classic example where the amine acts as a nucleophile towards an iminium ion (an electrophile). smolecule.com

Reactivity with Nucleophiles: The parent molecule itself is not inherently electrophilic. However, its derivatives can be rendered susceptible to nucleophilic attack. For instance, conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) creates an electrophilic center at C3, which can undergo nucleophilic substitution. Computational studies on the nucleophilic aromatic substitution of thiophenes with pyrrolidine have provided insights into the mechanistic pathways of such reactions. nih.govresearchgate.net

| Reagent Type | Example | Site of Interaction on this compound |

| Electrophile (Alkylation) | Benzyl bromide | Primary and Secondary Amines |

| Electrophile (Acylation) | Phthalic anhydride | Primary Amine (typically more reactive) |

| Electrophile (Carbonyl) | Acetone | Secondary Amine (in Mannich-type reactions) |

| Nucleophile (after derivatization) | Sodium azide | C3 (after conversion of OH to a leaving group) |

This table illustrates the general reactivity patterns. Regioselectivity can be influenced by reaction conditions and protecting group strategies.

Kinetic and Thermodynamic Analyses of Key Reactions

Detailed kinetic and thermodynamic data for the reactions of this compound are not extensively reported in the literature. However, the principles of physical organic chemistry can be applied to predict the relative rates and equilibria of its functionalization reactions.

Kinetic Analysis: The rate of N-functionalization is expected to be faster for the primary amine compared to the secondary amine due to reduced steric hindrance. The rate of O-functionalization is generally slower than N-functionalization under neutral or basic conditions due to the lower nucleophilicity of the hydroxyl group. The rates of these reactions can be significantly influenced by the solvent, temperature, and the presence of catalysts. For instance, the use of a non-polar aprotic solvent would favor SN2 reactions, while a polar protic solvent might facilitate reactions involving charged intermediates.

Thermodynamic Analysis: The formation of amides from the reaction of the amines with acylating agents is typically a thermodynamically favorable process due to the stability of the amide bond. Ester formation is also generally favorable but can be a reversible process, often requiring the removal of water to drive the reaction to completion. Intramolecular cyclization reactions are subject to thermodynamic control, with the stability of the resulting ring system being a key factor. The formation of five- or six-membered rings is generally favored due to minimal ring strain. Computational studies on related systems can provide valuable estimates of the thermodynamic parameters for such reactions.

| Reaction Parameter | Influencing Factors | Expected Trend for this compound |

| Kinetics | ||

| Rate of N-acylation | Steric hindrance, nucleophilicity | Primary amine > Secondary amine |

| Rate of O-esterification | Nucleophilicity, catalyst | Slower than N-acylation (uncatalyzed) |

| Thermodynamics | ||

| N-Acylation Equilibrium | Bond stability | Favors product formation (amide) |

| O-Esterification Equilibrium | Reversibility | Equilibrium process; can be driven to products |

| Intramolecular Cyclization | Ring strain, entropy | Favorable for 5- and 6-membered rings |

This table provides a qualitative analysis based on general chemical principles, as specific experimental data for this compound is limited.

Advanced Spectroscopic and Computational Approaches for Structural and Conformational Analysis

Application of Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Stereochemistry Assignment

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), is a powerful tool for elucidating the stereochemistry of molecules. These experiments would allow for the unambiguous assignment of protons and carbons and provide through-bond and through-space correlations to establish the relative stereochemistry of the chiral centers at C3 and C5 of the pyrrolidine (B122466) ring. A detailed analysis of coupling constants and Nuclear Overhauser Effects (NOEs) would reveal the spatial arrangement of the substituents.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. For 5-(Aminomethyl)pyrrolidin-3-ol, these techniques would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, N-H stretches of the primary amine and the secondary amine within the ring, and C-N and C-O stretching vibrations. Furthermore, shifts in the positions and broadening of the O-H and N-H bands could provide insights into intramolecular and intermolecular hydrogen bonding patterns.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry and the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. For a chiral molecule, analysis of the diffraction data using anomalous dispersion effects can establish the absolute configuration of the stereocenters.

Circular Dichroism Spectroscopy for Chiral Purity and Conformational Insights

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. This technique is highly sensitive to the stereochemical features of a molecule and can be used to determine its enantiomeric purity. The CD spectrum of this compound would provide a unique fingerprint corresponding to its specific enantiomeric form and could also be used to study conformational changes in solution.

Computational Chemistry Studies on Conformational Preferences and Energy Landscapes

Computational chemistry provides theoretical insights into the structure, stability, and dynamics of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations would be employed to perform geometry optimizations of the different possible stereoisomers and conformers of this compound to determine their relative energies and stabilities. These calculations can also predict spectroscopic properties, such as vibrational frequencies, which can be compared with experimental IR and Raman data.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation of this compound would provide a detailed understanding of its dynamic conformational behavior in different environments, such as in solution. This would reveal the accessible conformations, the energy barriers between them, and the influence of solvent on the conformational landscape.

Quantum Chemical Prediction of Spectroscopic Parameters

The elucidation of the three-dimensional structure and conformational landscape of molecules like this compound is greatly enhanced by the synergy between experimental spectroscopy and quantum chemical calculations. Theoretical predictions of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, serve as a powerful tool for interpreting and assigning experimental spectra. researchgate.netresearchgate.net These computational methods, primarily based on Density Functional Theory (DFT), allow for the analysis of specific conformers and can provide detailed insights into the molecule's electronic structure and geometry. arabjchem.org

Quantum chemical calculations of spectroscopic parameters typically begin with the optimization of the molecule's geometry. nih.gov This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. For a flexible molecule like this compound, with its stereocenters and rotatable bonds, this requires a thorough conformational search to identify all significant low-energy structures.

Once the geometries are optimized, the spectroscopic properties are calculated. For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for predicting the isotropic magnetic shielding tensors of the nuclei. nih.govresearchgate.net These shielding values are then converted into chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS). researchgate.net The accuracy of these predictions depends on the chosen level of theory, which includes the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)). nih.govmdpi.com

Similarly, theoretical vibrational spectra (IR) are obtained by calculating the second derivatives of the energy with respect to the nuclear positions at the optimized geometry. dtic.mil This analysis yields the harmonic vibrational frequencies and their corresponding intensities. researchgate.netdtic.mil It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data. researchgate.net

The power of this predictive approach lies in its ability to generate spectra for individual, stable conformers of this compound. By comparing the theoretically predicted chemical shifts and vibrational frequencies of different conformers with the experimental data, it becomes possible to identify the predominant conformation in a given environment or to understand how the spectral features relate to specific structural motifs.

Illustrative Predicted NMR Data

The following table provides a hypothetical example of DFT-calculated ¹³C and ¹H NMR chemical shifts for a plausible conformer of this compound, computed at the B3LYP/6-311++G(d,p) level of theory with a solvent model. These values are for illustrative purposes to demonstrate the expected output of such a calculation.

Table 1: Hypothetical DFT-Predicted NMR Chemical Shifts (ppm) for this compound.

| Atom Position | Predicted ¹³C Chemical Shift (δ) | Atom Position | Predicted ¹H Chemical Shift (δ) |

| C2 | 55.8 | H on C2 (axial) | 2.95 |

| C3 | 72.1 | H on C2 (equatorial) | 3.10 |

| C4 | 45.3 | H on C3 | 4.15 |

| C5 | 60.2 | H on C4 (axial) | 1.80 |

| C6 (CH₂) | 48.9 | H on C4 (equatorial) | 2.05 |

| H on C5 | 3.40 | ||

| H on C6 (diastereotopic) | 2.85, 3.00 | ||

| H on NH (Pyrrolidine) | 2.50 | ||

| H on OH | 3.90 | ||

| H on NH₂ | 1.90 |

Note: These are illustrative values and not derived from a published computational study on this specific molecule. Actual values would vary based on the specific conformer, level of theory, and solvent conditions.

Illustrative Predicted IR Data

The subsequent table illustrates representative vibrational frequencies that might be predicted for this compound using DFT calculations. The table includes the predicted frequency (often scaled), the intensity, and the assignment corresponding to the type of molecular vibration.

Table 2: Hypothetical DFT-Predicted IR Vibrational Frequencies (cm⁻¹) for this compound.

| Predicted Scaled Frequency (cm⁻¹) | Predicted Intensity | Vibrational Assignment |

| 3450 | Medium | O-H stretch |

| 3380 | Medium | N-H stretch (asymmetric, NH₂) |

| 3310 | Medium | N-H stretch (symmetric, NH₂) |

| 3250 | Weak | N-H stretch (pyrrolidine) |

| 2960 | Strong | C-H stretch (asymmetric, CH₂) |

| 2875 | Strong | C-H stretch (symmetric, CH₂) |

| 1590 | Medium | N-H bend (scissoring, NH₂) |

| 1460 | Medium | C-H bend (scissoring, CH₂) |

| 1105 | Strong | C-O stretch |

| 1050 | Strong | C-N stretch |

Note: This table is a representative example. The actual calculated spectrum would contain many more vibrational modes.

By employing these advanced computational methods, researchers can gain a detailed, atom-level understanding of the structural and conformational properties of this compound, providing a robust framework for interpreting complex experimental spectroscopic data.

Derivatization and Functionalization Strategies for Novel Chemical Entities Based on 5 Aminomethyl Pyrrolidin 3 Ol

Synthesis of Substituted 5-(Aminomethyl)pyrrolidin-3-ol Analogues via Amine Acylation and Alkylation

The primary amine of the aminomethyl group is a highly reactive nucleophilic center, making it a prime target for initial derivatization. Acylation and alkylation are two of the most common strategies to modify this group, leading to the formation of amides and secondary or tertiary amines, respectively.

Amine Acylation: The primary amine can be readily acylated to form stable amide derivatives. This transformation is typically achieved by reacting this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct. This reaction introduces a carbonyl group, which can alter the electronic properties and hydrogen bonding capabilities of the side chain.

Amine Alkylation: Alkylation of the primary amine introduces alkyl or aryl substituents, modifying the steric bulk and basicity of the nitrogen atom. A prevalent method for controlled mono-alkylation is reductive amination. nih.gov This process involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine using reducing agents like sodium borohydride, sodium triacetoxyborohydride, or through catalytic hydrogenation. acsgcipr.org

Direct alkylation with alkyl halides is another approach, though it can be challenging to control. The reaction of amines with alkyl halides often leads to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. wikipedia.orgyoutube.com To achieve selective mono-alkylation, specific strategies such as using a large excess of the primary amine or employing a competitive deprotonation/protonation strategy can be implemented. researchgate.net

| Transformation | Reagent Class | Specific Example | Resulting Functional Group |

|---|---|---|---|

| Acylation | Acyl Chloride | Acetyl chloride | N-Acetamide |

| Anhydride | Acetic anhydride | N-Acetamide | |

| Alkylation | Aldehyde (via Reductive Amination) | Benzaldehyde + NaBH(OAc)₃ | N-Benzylamine |

| Alkyl Halide | Benzyl bromide | N-Benzylamine |

Ether and Ester Formation at the Hydroxyl Group

The secondary hydroxyl group at the C3 position offers another site for functionalization through the formation of ethers or esters. These modifications can significantly impact the molecule's polarity, lipophilicity, and interaction with biological targets.

Ether Formation: The Williamson ether synthesis is a classic and widely used method for preparing ethers from alcohols. byjus.comwikipedia.org This SN2 reaction involves the deprotonation of the hydroxyl group using a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. masterorganicchemistry.com This alkoxide then displaces a halide or other suitable leaving group from an alkyl halide to form the ether linkage. wikipedia.org For this reaction to be efficient, primary alkyl halides are preferred as the alkylating agents to minimize competing elimination reactions that can occur with secondary and tertiary halides. masterorganicchemistry.com

Ester Formation: The hydroxyl group can be converted into an ester through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid. masterorganicchemistry.com This is an equilibrium-driven process, and reaction conditions can be optimized to favor ester formation. asianpubs.org Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, usually in the presence of a base like pyridine (B92270) or triethylamine, to afford high yields of the corresponding ester under milder conditions.

| Transformation | Method | Reagents | Key Considerations |

|---|---|---|---|

| Ether Formation | Williamson Ether Synthesis | 1. Strong base (e.g., NaH) 2. Primary alkyl halide (e.g., CH₃I) | SN2 mechanism; requires unhindered alkyl halide to avoid elimination. wikipedia.org |

| Ester Formation | Fischer Esterification | Carboxylic acid (e.g., Acetic acid) + Acid catalyst (e.g., H₂SO₄) | Reversible equilibrium reaction; often requires heat. masterorganicchemistry.com |

| Acylation | Acyl chloride (e.g., Acetyl chloride) + Base (e.g., Pyridine) | Generally high-yielding and proceeds under mild conditions. |

N-Alkylation and N-Acylation of the Pyrrolidine (B122466) Nitrogen

Functionalization of the secondary amine within the pyrrolidine ring requires careful consideration of the other nucleophilic sites in the molecule, namely the primary amine and the hydroxyl group. Selective modification of the ring nitrogen typically necessitates a protecting group strategy.

To achieve selectivity, the more reactive primary amine can first be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. The hydroxyl group can also be protected, for instance, as a silyl (B83357) ether (e.g., TBDMS ether). With the other nucleophilic centers masked, the pyrrolidine nitrogen can be selectively alkylated or acylated using standard conditions (e.g., alkyl halides for alkylation, acyl chlorides for acylation). Subsequent removal of the protecting groups under appropriate conditions (e.g., acid for the Boc group, fluoride (B91410) source for the silyl ether) yields the desired N-substituted product. This multi-step process allows for precise control over the site of functionalization.

| Step | Action | Typical Reagents | Purpose |

|---|---|---|---|

| 1 | Protection of Primary Amine | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Masks the primary amine to prevent reaction in subsequent steps. |

| 2 | Protection of Hydroxyl Group | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Masks the hydroxyl group. |

| 3 | N-Alkylation of Pyrrolidine | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Functionalizes the target secondary amine. |

| 4 | Deprotection | Trifluoroacetic acid (TFA) or HCl; Tetrabutylammonium fluoride (TBAF) | Removes protecting groups to reveal the final product. |

Formation of Chiral Salts and Co-crystals for Resolution and Characterization

This compound is a chiral molecule, and its synthesis from achiral precursors typically yields a racemic mixture (an equal mixture of enantiomers). Since enantiomers often exhibit different biological activities, their separation, a process known as chiral resolution, is crucial. wikipedia.org

A common and effective method for resolving chiral amines is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic amine mixture with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.org The resulting salts are diastereomers, which possess different physical properties, including solubility. libretexts.org This difference allows for their separation by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. libretexts.org

An alternative approach is the formation of co-crystals. Co-crystallization involves combining the racemic compound with a suitable co-former, which can be either chiral or achiral. nih.gov This can lead to the formation of diastereomeric co-crystals (with a chiral co-former) or conglomerate co-crystals, which can then be separated. Screening for effective co-formers and crystallization conditions is a key step in this process. nih.gov

| Resolution Method | Type of Reagent | Examples | Principle of Separation |

|---|---|---|---|

| Diastereomeric Salt Formation | Chiral Acids | (+)-Tartaric acid, (-)-Tartaric acid nih.gov | Differential solubility of the resulting diastereomeric salts allows for separation by fractional crystallization. libretexts.org |

| (S)-Mandelic acid, (R)-Mandelic acid | |||

| Co-crystal Formation | Chiral Co-formers | O,O'-Dibenzoyltartaric acid nih.gov | Formation of distinct crystalline structures that can be physically separated. |

| Achiral Co-formers | Varies widely (e.g., dicarboxylic acids) |

Introduction of Heteroatomic Substituents onto the Pyrrolidine Ring System

The introduction of heteroatoms (e.g., fluorine, additional nitrogen) directly onto the saturated pyrrolidine ring of a pre-existing scaffold is a significant synthetic challenge. While advanced methods like C-H functionalization are an area of ongoing research, a more common and predictable approach is to construct the desired substituted ring system from acyclic or alternative cyclic precursors in a de novo synthesis. rsc.orgnih.gov

For instance, analogues of this compound containing substituents on the pyrrolidine ring can be synthesized from appropriately substituted starting materials. Chiral pool starting materials, such as 4-hydroxyproline (B1632879), are particularly valuable. nih.gov The existing hydroxyl group in 4-hydroxyproline can be used as a handle for introducing other functionalities or can be replaced with other heteroatoms through nucleophilic substitution reactions after activation (e.g., conversion to a mesylate or tosylate). nih.gov Subsequent chemical transformations can then be employed to build the aminomethyl side chain and adjust the oxidation state of the ring to yield the final target molecule. Such strategies provide robust and stereocontrolled access to a wide variety of structurally diverse pyrrolidine analogues. nih.gov

| Approach | Description | Example Starting Material | Potential Outcome |

|---|---|---|---|

| De Novo Synthesis | Building the pyrrolidine ring from an acyclic or different cyclic precursor that already contains the desired substituent. | Substituted 4-hydroxyproline derivatives nih.govnih.gov | Stereocontrolled synthesis of C4-substituted analogues (e.g., 4-fluoro-5-(aminomethyl)pyrrolidin-3-ol). |

| Ring Contraction/Expansion | Synthesizing the pyrrolidine ring from a different-sized ring system, such as a piperidine (B6355638) or aziridine. rsc.orgrsc.org | Functionalized piperidines or pyridines researchgate.net | Access to novel substitution patterns not easily available through other routes. |

| C-H Functionalization | Direct replacement of a C-H bond on the pyrrolidine ring with a new functional group. | This compound (with protecting groups) | Potentially allows for late-stage diversification but can face challenges with regioselectivity and reactivity. rsc.org |

Applications of 5 Aminomethyl Pyrrolidin 3 Ol As a Chiral Building Block in Complex Chemical Syntheses

Role in the Asymmetric Synthesis of Biologically Active Scaffolds

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. scilit.com The specific stereochemical arrangement of substituents on this ring is often crucial for biological activity. 5-(Aminomethyl)pyrrolidin-3-ol, as a chiral precursor, provides a direct route to enantiomerically pure pyrrolidine derivatives that are key components of various biologically active molecules.

One of the most significant applications of this chiral building block is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. nih.govmdpi.com The efficacy of these inhibitors often relies on the precise stereochemistry of the pyrrolidine moiety, which interacts with the active site of the enzyme. The aminomethyl and hydroxyl groups of this compound serve as handles for further chemical modification, allowing for the introduction of various substituents required for potent and selective DPP-4 inhibition.

Furthermore, derivatives of this compound have been investigated as potential inhibitors of other enzymes, such as neuronal nitric oxide synthase (nNOS) and glycosidases. researchgate.netnih.gov For instance, an improved synthesis of chiral pyrrolidine inhibitors of nNOS has been developed, highlighting the utility of functionalized pyrrolidines in generating potent and selective inhibitors. researchgate.net The synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines from trans-4-hydroxy-L-proline has yielded compounds that show moderate inhibition of β-galactosidase. nih.gov These examples underscore the importance of the chiral pyrrolidine framework derived from precursors like this compound in the design and synthesis of novel therapeutic agents.

Table 1: Examples of Biologically Active Scaffolds Derived from Pyrrolidine Building Blocks

| Target Scaffold/Molecule | Therapeutic Area | Role of Pyrrolidine Moiety |

|---|---|---|

| DPP-4 Inhibitors | Type 2 Diabetes | Key interaction with the enzyme active site, dictating potency and selectivity. nih.gov |

| nNOS Inhibitors | Neurological Disorders | Provides the core scaffold for inhibitor design, with substituents influencing potency and isoform selectivity. researchgate.net |

| Glycosidase Inhibitors | Various (e.g., antiviral, diabetes) | Mimics the natural substrate of the enzyme, leading to competitive inhibition. nih.gov |

Development of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are essential components of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. The stereochemically defined structure of this compound makes it an excellent precursor for the synthesis of novel chiral ligands. The two functional groups, the primary amine and the hydroxyl group, can be selectively modified to introduce phosphorus, nitrogen, or other coordinating atoms, leading to a diverse range of bidentate and tridentate ligands.

The pyrrolidine framework is a common feature in many successful chiral ligands and organocatalysts. mdpi.comnih.govmdpi.comnih.gov For example, C2-symmetric 2,5-disubstituted pyrrolidines have been widely used as privileged ligands in metal catalysis. nih.gov The synthesis of such ligands often starts from chiral precursors that can establish the desired stereochemistry early in the synthetic sequence. This compound, with its defined stereocenters, provides a strategic starting point for the construction of these and other complex ligand architectures.

The development of novel chiral ligands is crucial for expanding the scope of asymmetric transformations. By incorporating the this compound scaffold, chemists can design ligands with unique steric and electronic properties, potentially leading to higher enantioselectivities and catalytic activities in a variety of reactions, including hydrogenations, C-C bond formations, and aminations. researchgate.netchemrxiv.org

Precursor for Advanced Polymeric Materials and Dendrimers

The unique structural features of this compound also lend themselves to the development of advanced polymeric materials and dendrimers. The bifunctionality of the molecule allows it to be incorporated into polymer backbones or to serve as a branching unit in the construction of dendrimers. The inherent chirality of the building block can impart chiral recognition properties to the resulting macromolecular structures.

Dendrimers, with their highly branched, well-defined architecture, have applications in areas such as drug delivery, catalysis, and materials science. nih.govresearchgate.net The synthesis of dendrimers can be approached divergently or convergently. nih.gov In a divergent synthesis, this compound could act as a chiral core molecule from which successive generations of branches are grown. The primary amine and hydroxyl group provide reactive sites for the attachment of monomer units. For instance, poly(amidoamine) (PAMAM) and poly(propylene imine) (PPI) dendrimers are often synthesized using amine-functionalized cores and branching units. mdpi.commdpi.com The use of a chiral building block like this compound could lead to the synthesis of chiral dendrimers with potential applications in enantioselective recognition and catalysis.

In the realm of polymers, the incorporation of this compound as a monomer can introduce chirality and functionality into the polymer chain. This can lead to materials with interesting properties, such as the ability to form helical structures or to interact selectively with other chiral molecules.

Utilization in Stereoselective Total Syntheses of Natural Products

The total synthesis of complex natural products, particularly alkaloids, often relies on the use of chiral building blocks to control the stereochemistry of the final molecule. nih.govnih.govresearchgate.net The pyrrolidine and pyrrolizidine (B1209537) alkaloid families, known for their diverse biological activities, frequently contain highly substituted and stereochemically rich pyrrolidine rings. nih.govnih.gov

This compound serves as a valuable chiral synthon for the construction of these intricate natural product skeletons. Its pre-defined stereocenters can be carried through a synthetic sequence, simplifying the challenge of controlling multiple stereocenters in the target molecule. The aminomethyl and hydroxyl groups provide versatile handles for elaboration into the more complex functionalities and ring systems found in natural alkaloids. For example, the synthesis of pyrrolizidine alkaloids often involves the construction of the bicyclic core from a suitably functionalized pyrrolidine precursor. nih.gov

Table 2: Representative Natural Product Classes Accessible from Pyrrolidine Building Blocks

| Natural Product Class | Key Structural Feature | Potential Role of this compound |

|---|---|---|

| Pyrrolizidine Alkaloids | Bicyclic pyrrolizidine core | Chiral precursor for the stereoselective construction of the pyrrolidine ring. nih.gov |

| Indolizidine Alkaloids | Bicyclic indolizidine core | Chiral building block to establish the stereochemistry of the pyrrolidine portion of the molecule. scilit.com |

| Polyhydroxylated Alkaloids (Iminosugars) | Polyhydroxylated pyrrolidine or piperidine (B6355638) ring | A starting material for the synthesis of iminosugar analogues with potential glycosidase inhibitory activity. nih.gov |

Integration into Supramolecular Architectures and Self-Assembling Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design of molecules that can self-assemble into well-defined supramolecular architectures is a rapidly growing field with applications in materials science, nanotechnology, and medicine. The chirality and functional groups of this compound make it an intriguing candidate for the construction of chiral self-assembling systems.

The primary amine and hydroxyl group of this compound can participate in hydrogen bonding, a key interaction in many self-assembling systems. By attaching larger molecular fragments, such as aromatic groups or long alkyl chains, to these functional groups, it is possible to create amphiphilic molecules that can self-assemble in solution to form micelles, vesicles, or fibrous structures. The inherent chirality of the pyrrolidine core can be transferred to the supramolecular level, leading to the formation of helical or other chiral aggregates. nih.govljmu.ac.uknih.gov

These chiral supramolecular assemblies can exhibit interesting properties, such as the ability to act as templates for asymmetric reactions or to selectively bind other chiral molecules. The development of new self-assembling systems based on readily available chiral building blocks like this compound is a promising area of research with the potential to create novel functional materials.

Theoretical Considerations and Future Directions in the Research of 5 Aminomethyl Pyrrolidin 3 Ol

Structure-Reactivity Correlations and Predictive Models

The stereogenicity of the carbon atoms bearing these substituents leads to different stereoisomers, each potentially having a unique biological or chemical activity profile due to different binding modes with target molecules like proteins or substrates. nih.gov The relationship between the stereoisomers and their spatial orientation can significantly influence pharmacological efficacy. nih.gov For instance, in other pyrrolidine (B122466) derivatives, a cis-3,4-diphenyl substitution creates a "U-shape" conformation beneficial for certain receptor interactions. nih.gov Similarly, the relative orientation (cis or trans) of the aminomethyl and hydroxyl groups in 5-(Aminomethyl)pyrrolidin-3-ol will profoundly impact its hydrogen bonding capabilities, nucleophilicity, and its utility as a chiral ligand or organocatalyst.

Predictive models, often employing computational methods like Density Functional Theory (DFT), are instrumental in understanding these structure-reactivity correlations. numberanalytics.com By calculating properties such as electronic structure, adsorption energies of reactants, and reaction mechanisms, researchers can forecast the behavior of different isomers of this compound. numberanalytics.com These models can help identify the most promising stereoisomer for a specific application without exhaustive experimental screening.

| Property | This compound | Pyrrolidin-3-ol | Proline |

| Molecular Formula | C5H12N2O | C4H9NO | C5H9NO2 |

| Molecular Weight ( g/mol ) | 116.16 | 87.12 | 115.13 |

| XLogP3-AA | -1.6 | -0.7 | -1.5 |

| Hydrogen Bond Donor Count | 3 | 2 | 2 |

| Hydrogen Bond Acceptor Count | 3 | 2 | 3 |

| Rotatable Bond Count | 1 | 0 | 1 |

Data sourced from PubChem.

Design Principles for Novel Catalytic Systems Based on the Pyrrolidinol Motif

The pyrrolidine scaffold is a cornerstone in the field of asymmetric catalysis, with proline being one of the simplest and most studied organocatalysts. nih.gov The pyrrolidinol motif, as present in this compound, offers enhanced potential due to its bifunctional nature. The amine can form enamines or iminium ions with carbonyl compounds, while the hydroxyl group can act as an internal hydrogen-bond donor, directing the stereochemical outcome of a reaction. nih.gov

Key design principles for new catalysts based on this motif include:

Scaffold Modification : Simple modifications to the pyrrolidine ring can lead to dramatic changes in reactivity and selectivity. researchgate.net Introducing different groups on the ring can overcome limitations of simpler catalysts like proline, such as poor solubility in organic solvents or moderate enantioselectivities. nih.gov The aminomethyl group in this compound provides a handle for further functionalization, allowing for the attachment of bulky groups to fine-tune the steric environment of the catalytic pocket or to immobilize the catalyst on a solid support.

Exploiting Bifunctionality : The primary amine and the alcohol group can work in synergy. In aldol (B89426) or Michael reactions, for example, the amine activates the substrate while the hydroxyl group can coordinate to the other reactant, organizing the transition state to achieve high stereocontrol.

Avoiding Undesirable Side Reactions : Research has shown that tertiary amine catalysts with N,N-dimethyl groups can oxidize and release formaldehyde. nih.gov Designing catalysts with alternative amine structures, such as the pyrrolidine ring, can suppress this unwanted emission, leading to more stable and environmentally benign systems. nih.gov The primary amine in this compound, after suitable derivatization to a secondary or tertiary amine for catalytic purposes, would follow this improved design principle.

Quantum chemical methods are increasingly used to predict catalyst performance, accounting for factors like steric hindrance and conformational energy to rationalize and guide the design of more efficient catalysts. nih.gov

Exploration of Green Chemistry Methodologies for Synthesis and Derivatization

The principles of green chemistry are paramount in modern synthetic chemistry, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. The synthesis and derivatization of this compound and related compounds can benefit significantly from these approaches.

Use of Benign Solvents : A key goal is to replace traditional volatile organic compounds with greener alternatives. Water is a particularly attractive medium for organocatalysis, and pyrrolidine-based catalysts have been successfully employed in aqueous aldol and Michael reactions. rsc.orgugent.be The hydrophilicity imparted by the hydroxyl and amino groups of this compound suggests its potential suitability for aqueous-phase catalysis.

Metal-Free Catalysis : Organocatalysis, by its nature, avoids the use of often toxic and expensive heavy metals. researchgate.net Developing synthetic routes to and applications for this compound that are entirely metal-free represents a significant green chemistry advancement. acs.org

Atom Economy : Synthetic strategies that maximize the incorporation of all starting material atoms into the final product are preferred. One-pot, multi-component reactions, such as the three-component cycloaddition for synthesizing pyrrolidine-fused scaffolds, are excellent examples of atom-economical processes that can be adapted for derivatization. acs.org

Renewable Feedstocks : The chiral pool strategy, which utilizes readily available natural products like amino acids as starting materials, is a sustainable approach for synthesizing chiral pyrrolidines. aalto.fi This reduces reliance on petrochemical sources.

| Green Chemistry Approach | Application to Pyrrolidinol Synthesis/Derivatization | Reference Example |

| Aqueous Media | Heterogeneous organocatalysis of Michael additions in pure water. | Pyrrolidine-based chiral porous polymer catalyst. rsc.org |

| Metal-Free Reactions | One-pot synthesis of functionalized pyrrolidinones using only a simple base. | Smiles-Truce cascade reaction. acs.org |

| Multi-component Reactions | One-pot, three-component cycloaddition to build complex pyrrolidine scaffolds. | DNA-compatible synthesis of pyrrolidine-fused structures. acs.org |

| Sustainable Starting Materials | Use of natural amino acids to create chiral pyrrolidine derivatives. | Chiral-pool strategy for substituted pyrrolidinones. aalto.fi |

Potential for Integration into Advanced Materials Science

The unique structural and functional features of this compound make it a valuable building block for advanced materials. The primary amine and the hydroxyl group are reactive sites that allow the molecule to be incorporated into polymeric structures or grafted onto surfaces.

Functional Polymers : Pyrrolidine-functionalized polymers have shown promise in various applications. For example, polymers with pyrrolidine side chains have been synthesized for use as non-viral gene vectors, demonstrating excellent biocompatibility and high transfection efficiency. nih.gov The aminomethyl and hydroxyl groups of this compound could be used to create novel monomers for polymerization or to functionalize existing polymers, potentially leading to new materials for biomedical applications like drug delivery or tissue engineering.

Heterogeneous Catalysts : Immobilizing a catalyst onto a solid support transforms it into a heterogeneous system, which simplifies purification, allows for catalyst recycling, and is ideal for continuous flow processes. ugent.be The this compound moiety can be anchored to a polymer resin, such as poly[(ethylene glycol) methacrylate], to create a recyclable catalyst for aqueous reactions. ugent.be The swelling of the polymer support in the reaction solvent can be key to achieving high catalytic performance. ugent.be

Porous Organic Polymers (POPs) : Chiral POPs can be constructed by incorporating catalytic units like pyrrolidine into a rigid, porous framework. rsc.org These materials act as "catalytic nanoreactors" with high stability and uniformly distributed active sites. rsc.org this compound could serve as a functional monomer in the "bottom-up" synthesis of such chiral POPs for applications in heterogeneous asymmetric catalysis. rsc.org

Unveiling Novel Reactivity Patterns and Synthetic Pathways

The dual functionality of this compound opens the door to novel reactivity patterns and the development of new synthetic methodologies. The strategic placement of the nucleophilic amine and the hydroxyl group can be exploited in cascade reactions and complex molecule synthesis.

Cascade Reactions : The molecule is well-suited for cascade processes where an initial reaction at one functional group triggers a subsequent transformation at the other. For instance, a novel method for synthesizing functionalized pyrrolidinones involves a cascade of nucleophilic ring-opening, a Smiles-Truce aryl transfer, and lactam formation in a single pot. acs.org The structure of this compound could be a starting point for designing analogous cascades to build complex heterocyclic systems.

Multi-component Cycloadditions : The development of a one-pot, three-component cycloaddition of azomethine ylides to synthesize pyrrolidine-fused scaffolds highlights a powerful strategy for creating molecular diversity. acs.org The primary amine of this compound could participate in the in-situ formation of the azomethine ylide, enabling its use in similar complexity-generating transformations.

Synthesis of Privileged Scaffolds : The pyrrolidine ring is a "privileged scaffold" frequently found in biologically active natural products and pharmaceuticals. nih.govacs.org New synthetic routes that use this compound as a chiron (a chiral building block) can provide rapid access to novel derivatives for drug discovery programs. nih.govresearchgate.net For example, the aminomethyl group can be readily acylated or sulfonated to produce a library of compounds for biological screening. researchgate.net The development of efficient, scalable, and operationally simple methods to create diverse pyrrolidinone structures is a continuous goal in synthetic chemistry. acs.org

Conclusion

Summary of Key Methodological Advances and Synthetic Utility

The chemical compound 5-(Aminomethyl)pyrrolidin-3-ol exemplifies a privileged scaffold whose value is unlocked through advanced synthetic methodologies. Significant progress in asymmetric and diastereoselective synthesis, including catalytic 1,3-dipolar cycloadditions and diastereoselective C-H aminations, has made it possible to access specific stereoisomers of this complex pyrrolidine (B122466) with high fidelity. smolecule.comnih.gov These methodological breakthroughs are critical, as they provide medicinal chemists with reliable access to optically pure building blocks. The synthetic utility of this compound is vast, stemming from its strategically placed and readily modifiable amino and hydroxyl functional groups, which serve as anchor points for constructing diverse molecular architectures aimed at a wide array of biological targets. smolecule.com

Persistent Challenges and Opportunities for Future Research

Despite the progress, challenges remain. The development of more atom-economical, scalable, and environmentally benign synthetic routes continues to be a priority. Achieving complete stereocontrol, especially in syntheses that generate multiple chiral centers simultaneously, can still be a formidable task requiring catalyst optimization and substrate engineering. nih.gov Future research opportunities are abundant. There is a need to develop novel catalysts that can provide access to all possible stereoisomers of the scaffold with high efficiency. Furthermore, the full potential of this compound as a scaffold for new therapeutic modalities remains underexplored. Its application in developing novel antibiotics, antiviral agents, and therapies for central nervous system disorders represents a promising avenue for future investigation. frontiersin.org

Broader Implications for Organic Chemistry and Related Disciplines

The focus on synthesizing and utilizing this compound has broader implications that extend beyond this single molecule. The challenges associated with its synthesis have spurred innovation in the fields of asymmetric catalysis, organocatalysis, and reaction methodology. unibo.it The structure-activity relationship studies conducted on its derivatives contribute valuable knowledge to the field of medicinal chemistry, offering insights into the molecular interactions that govern drug efficacy and selectivity. nih.gov Ultimately, the work on this and similar complex scaffolds pushes the boundaries of chemical synthesis and enhances the toolbox available to chemists for creating the next generation of functional molecules, from new drugs to advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Aminomethyl)pyrrolidin-3-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves reductive amination of pyrrolidin-3-ol derivatives. For example, reacting a suitable aldehyde (e.g., formaldehyde) with pyrrolidin-3-ol under hydrogenation conditions using catalysts like palladium or nickel. Optimization of parameters such as temperature (e.g., 60–80°C), pressure (1–3 bar H₂), and catalyst loading (5–10 mol%) is critical to minimize side reactions like over-reduction or polymerization. Purification via column chromatography (silica gel, eluent: MeOH/CH₂Cl₂) or recrystallization improves purity .

Q. How can researchers characterize the stereochemistry and functional groups of this compound?

- Methodological Answer :

- Stereochemistry : Use chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) or polarimetry to resolve enantiomers. X-ray crystallography confirms absolute configuration if single crystals are obtained.

- Functional Groups : FT-IR (N-H stretch ~3300 cm⁻¹, O-H ~3200 cm⁻¹) and ¹H/¹³C NMR (δ 3.5–4.0 ppm for hydroxyl and aminomethyl protons) provide structural validation. Mass spectrometry (ESI-MS) confirms molecular weight .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Store in a cool, dry place (<25°C) away from oxidizing agents. Ensure containers are grounded to prevent static discharge.

- Spill Management : Absorb spills with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Methodological Answer : Asymmetric hydrogenation using chiral catalysts like (R)- or (S)-BINAP-Ru complexes (e.g., Noyori-type catalysts) enables enantioselective synthesis. For example, hydrogenation of a ketone precursor (e.g., 5-(Aminomethyl)pyrrolidin-3-one) with (S)-BINAP-RuCl₂ yields the (S)-enantiomer with >90% ee. Reaction monitoring via chiral HPLC ensures enantiopurity .

Q. What computational tools are available for retrosynthetic analysis of this compound, and how reliable are their predictions?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) use template-based relevance models to propose synthetic routes. For example, retrosynthesis may suggest reductive amination or ring-opening of epoxides as key steps. Validation via small-scale trials is critical, as database biases (e.g., over-represented reactions) can affect accuracy. Top-N results (e.g., 6 feasible routes) are prioritized for experimental testing .

Q. How does the hydroxyl group in this compound influence its biological activity compared to analogs lacking this moiety?

- Methodological Answer : The hydroxyl group enhances hydrogen-bonding capacity, critical for target interactions. For example, in kinase inhibition assays, replacing the hydroxyl with a methyl group reduces binding affinity by 10-fold. Molecular docking (e.g., AutoDock Vina) and MD simulations quantify interactions with biological targets like enzymes or receptors .

Q. What strategies mitigate hygroscopicity and improve stability of this compound during storage?

- Methodological Answer :

- Formulation : Convert to a stable salt (e.g., hydrochloride) via reaction with HCl gas in anhydrous ether.

- Packaging : Use desiccated, amber glass vials under nitrogen atmosphere.

- Analytical Monitoring : Track degradation via periodic HPLC-UV (e.g., C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.